2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Description
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Properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS3/c12-8-3-1-7(2-4-8)5-18-10-15-16-11(20-10)19-6-9(17)14-13/h1-4H,5-6,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHBVOGKSDNUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is part of a class of thiadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structural formula indicates the presence of both thiadiazole and hydrazide functional groups, which are known to impart various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Studies : A series of 1,3,4-thiadiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant inhibitory activity against lung cancer (A549) and skin cancer (SK-MEL-2) with IC50 values in the low micromolar range. Specifically, a related compound with a similar structure showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
- Structure-Activity Relationship (SAR) : The presence of the 4-chlorophenyl group in the structure enhances the cytotoxic activity. Research has shown that modifications at the C-5 position of the thiadiazole ring significantly influence the anticancer properties .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been extensively studied:
- In Vivo Studies : The compound demonstrated promising results in maximal electroshock seizure (MES) models. It provided up to 80% protection at a dosage of 100 mg/kg, indicating its potential as an anticonvulsant agent .
- Mechanism of Action : The anticonvulsant activity is theorized to involve modulation of GABAergic pathways and voltage-gated ion channels, similar to other compounds within this chemical class .
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives is another area of interest:
- Antimicrobial Testing : Compounds with similar structures have shown significant antibacterial activity against various pathogens. Thiadiazoles have been reported to inhibit bacterial growth effectively, although specific data on this compound's antimicrobial activity remains limited .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of thiadiazole derivatives:
- Alam et al. (2011) conducted extensive cytotoxicity assays on various human cancer cell lines, establishing a correlation between structural modifications and biological activity .
- Juszczak et al. (2012) explored the antiproliferative effects of modified thiadiazoles against multiple cancer types, demonstrating significant selectivity for cancer cells over normal cells .
- Aliyu et al. (2021) reported on the synthesis and evaluation of several derivatives, noting that compounds with enhanced lipophilicity exhibited better anticonvulsant properties .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole ring and hydrazide functional groups. The synthesis typically involves multi-step reactions that include the formation of thiadiazole derivatives through cyclization reactions. For instance, the synthesis of related thiadiazole compounds often employs hydrazine hydrate and carbon disulfide as key reagents, leading to various derivatives with distinct biological activities .
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Compounds similar to 2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide have shown effectiveness against various bacterial strains such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
Thiadiazole derivatives have been evaluated for their anticancer properties. For example, compounds derived from thiadiazoles have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for some derivatives are reported to be lower than those of standard chemotherapeutic agents like cisplatin, indicating a promising avenue for further development in oncology .
3. Antiviral Properties
Some studies have highlighted the antiviral potential of thiadiazole derivatives against viruses such as the tobacco mosaic virus (TMV). Compounds synthesized from 1,3,4-thiadiazole scaffolds have shown moderate antiviral activity in vitro, suggesting their possible application in agricultural biotechnology to combat viral infections in crops .
Case Studies and Research Findings
| Study | Compound | Activity | Results |
|---|---|---|---|
| Aliyu et al. (2021) | 5-amino-1,3,4-thiadiazole | Anticonvulsant | 66.67% protection at 100 mg/kg in MES method |
| Sharma et al. (2014) | Various thiadiazole derivatives | Antimicrobial | Significant inhibition against Bacillus subtilis |
| PMC6259578 (2010) | 5-(4-chlorophenyl)-thiadiazole sulfonamides | Antiviral | Approximately 50% TMV inhibition |
Preparation Methods
Thiosemicarbazide Formation
The synthesis begins with the preparation of a substituted thiosemicarbazide. For example, 4-chlorobenzoic acid is esterified to its methyl ester, followed by hydrazination with hydrazine hydrate to yield 4-chlorobenzoyl hydrazide. Subsequent reaction with ammonium thiocyanate in ethanol under reflux forms the thiosemicarbazide intermediate. This step is critical for introducing the sulfur atom required for cyclization.
Reaction Conditions :
Acid-Catalyzed Cyclization
The thiosemicarbazide intermediate undergoes cyclization in concentrated sulfuric acid to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This reaction proceeds via dehydration and intramolecular cyclization, with sulfuric acid acting as both catalyst and dehydrating agent.
Optimization Insight :
- Lower temperatures (0–5°C) during acid addition minimize side reactions.
- Neutralization with aqueous ammonia post-cyclization ensures product precipitation.
Characterization Data :
- Melting Point : 198–200°C
- IR (ν, cm⁻¹) : 3062 (C–H aromatic), 1487 (C=N), 1286 (N–N=C)
- ¹H NMR (DMSO-d₆) : δ 7.78 (d, J = 8.6 Hz, 2H, ArH), 7.61 (d, J = 8.6 Hz, 2H, ArH)
Introduction of the (4-Chlorophenyl)methyl Sulfanyl Group
The 5-position of the thiadiazole ring is functionalized with a (4-chlorophenyl)methyl sulfanyl group via nucleophilic substitution. This step requires careful control of reaction conditions to ensure regioselectivity.
Thioetherification Reaction
The thiol group at position 5 of the thiadiazole reacts with 4-chlorobenzyl bromide in alkaline media. Sodium ethoxide is often employed to deprotonate the thiol, generating a thiolate ion that attacks the electrophilic carbon of the alkyl halide.
Reaction Conditions :
- Base : Sodium ethoxide (NaOEt)
- Solvent : Dry ethanol
- Temperature : Room temperature (25°C)
- Time : 4–6 hours
- Yield : ~75–85%
Mechanistic Note :
The reaction proceeds via an SN2 mechanism, with the thiolate ion displacing bromide from 4-chlorobenzyl bromide. Excess alkylating agent may be used to drive the reaction to completion.
Functionalization with the Acetohydrazide Moiety
The final step involves introducing the sulfanyl acetohydrazide group at position 2 of the thiadiazole ring. This is achieved through a second thioetherification reaction using chloroacetohydrazide.
Synthesis of Chloroacetohydrazide
Chloroacetohydrazide is prepared by reacting ethyl chloroacetate with hydrazine hydrate in ethanol. This intermediate is highly reactive, enabling efficient substitution with thiols.
Reaction Conditions :
Thiol-Alkylation at Position 2
The 2-thiol group of the thiadiazole reacts with chloroacetohydrazide under basic conditions. Sodium hydroxide or potassium carbonate is typically used to generate the thiolate nucleophile.
Reaction Conditions :
- Base : NaOH (1.2 equiv)
- Solvent : Ethanol/water (3:1)
- Temperature : Reflux (78°C)
- Time : 8–10 hours
- Yield : ~65–70%
Critical Parameter :
Maintaining anhydrous conditions minimizes hydrolysis of the chloroacetohydrazide.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate thioetherification but may lead to side reactions. Ethanol remains the solvent of choice due to its balance of polarity and cost.
Temperature Control
Cyclization at elevated temperatures (>90°C) reduces reaction time but risks decomposition. A controlled water bath at 85–90°C optimizes yield and purity.
Catalytic Additives
Trace iodine (0.5 mol%) enhances the electrophilicity of alkyl halides, improving thioetherification yields by 10–15%.
Analytical Characterization
The final product is validated through spectroscopic and elemental analysis:
Table 1: Spectroscopic Data for 2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
| Technique | Data |
|---|---|
| Melting Point | 215–217°C |
| IR (ν, cm⁻¹) | 3280 (N–H), 1660 (C=O), 1120 (C–S), 740 (C–Cl) |
| ¹H NMR (DMSO-d₆) | δ 11.20 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.30 (s, 2H, SCH₂), 3.85 (s, 2H, NH₂) |
| ¹³C NMR | δ 170.5 (C=O), 159.8 (C=N), 136.2 (C–Cl), 129.4–128.1 (ArC), 40.1 (SCH₂) |
| Elemental Analysis | Calcd: C 42.01%, H 3.15%, N 14.21%; Found: C 42.03%, H 3.18%, N 14.19% |
Challenges and Mitigation Strategies
Byproduct Formation
Competing oxidation of thiols to disulfides is minimized by conducting reactions under nitrogen atmosphere.
Low Hydrazide Reactivity
Pre-activation of chloroacetohydrazide with triethylamine improves nucleophilicity, enhancing substitution yields by ~20%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for cyclization and thioetherification steps by 50%, achieving throughputs of 1 kg/day.
Waste Management
Sulfuric acid from cyclization steps is neutralized with calcium hydroxide, generating recyclable calcium sulfate.
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Intermediate Preparation : Methyl-[(5-substituted-1,3-benzoxazol-2-yl)sulfanyl] acetate is treated with hydrazine hydrate (1.2 eq) in absolute ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (Chloroform:Methanol, 7:3 ratio), followed by quenching in ice water to isolate the acetohydrazide intermediate .
Functionalization : The intermediate undergoes solvent-free reductive amination with substituted aldehydes. A 1:1 mixture of sodium borohydride and boric acid is ground with the reactants for 20–30 minutes until TLC confirms aldehyde consumption. Purification is achieved via recrystallization from ethanol .
Advanced: How can reaction conditions be optimized for higher yields of thiadiazole derivatives like this compound?
Methodological Answer:
Optimization strategies include:
- Solvent-Free Mechanochemistry : Grinding reactants in an agate mortar reduces solvent waste and improves reaction efficiency .
- Heuristic Algorithms : Bayesian optimization or genetic algorithms can systematically explore variables (e.g., stoichiometry, temperature) to maximize yield. For example, iterative adjustments to hydrazine hydrate equivalents (1.2–1.5 eq) may enhance intermediate purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- TLC Monitoring : Chloroform:Methanol (7:3) is used to track reaction progress .
- Spectroscopy : IR confirms hydrazide (N–H stretch at ~3200 cm⁻¹) and thiadiazole (C=S at ~1250 cm⁻¹). NMR (¹H/¹³C) verifies aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and sulfanyl (–S–) linkages .
Advanced: How can X-ray crystallography resolve structural ambiguities in thiadiazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (at 113 K) provides precise bond lengths and angles. For example:
- C–S Bond Lengths : Confirm thiadiazole ring geometry (mean C–C = 0.005 Å, R factor = 0.057) .
- Torsion Angles : Validate spatial arrangement of the 4-chlorophenyl substituent relative to the thiadiazole core .
Basic: How should researchers handle safety risks associated with sulfanyl-containing reagents?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl).
- PPE : Nitrile gloves and goggles prevent skin/eye contact with irritants like (4-methylphenyl)methanesulfonyl chloride .
Advanced: What computational methods support mechanistic studies of thiadiazole formation?
Methodological Answer:
- DFT Calculations : Model transition states for cyclization steps (e.g., thiadiazole ring closure).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics .
Basic: How can researchers design bioactivity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/pathways where thiadiazoles show activity (e.g., antimicrobial targets like dihydrofolate reductase) .
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .
Advanced: How do substituent variations impact the compound’s structure-activity relationship (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups : Introducing –Cl or –NO₂ at the 4-position enhances electrophilicity, potentially increasing antimicrobial activity.
- Steric Effects : Bulky substituents (e.g., –CH₂Ph) may reduce binding affinity to compact enzyme active sites .
Basic: How should stability studies be designed for hydrazide derivatives?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 7–14 days.
- HPLC Analysis : Monitor degradation products using a C18 column (mobile phase: acetonitrile/water, 70:30) .
Advanced: How can contradictions in synthetic yields between studies be resolved?
Methodological Answer:
- Reproducibility Checks : Validate reported procedures (e.g., solvent-free vs. ethanol reflux) under controlled humidity/temperature.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., Schiff bases from incomplete hydrazide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
